4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
Brand Name:
Vulcanchem
CAS No.:
152821-47-1
VCID:
VC21109492
InChI:
InChI=1S/C22H38O4/c1-6-11-12-18(7-2)15-19(8-3)16-22(26,10-5)17-21(25,9-4)14-13-20(23)24/h11-14,16,18,25-26H,6-10,15,17H2,1-5H3,(H,23,24)/b12-11+,14-13+,19-16+
SMILES:
CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC
Molecular Formula:
C22H38O4
Molecular Weight:
366.5 g/mol
4,6-Dihydroxy-4,6,8,10-tetraethyltetradec-2,7,11-trienoic acid
CAS No.: 152821-47-1
Cat. No.: VC21109492
Molecular Formula: C22H38O4
Molecular Weight: 366.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152821-47-1 |
|---|---|
| Molecular Formula | C22H38O4 |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | (2E,7E,11E)-4,6,8,10-tetraethyl-4,6-dihydroxytetradeca-2,7,11-trienoic acid |
| Standard InChI | InChI=1S/C22H38O4/c1-6-11-12-18(7-2)15-19(8-3)16-22(26,10-5)17-21(25,9-4)14-13-20(23)24/h11-14,16,18,25-26H,6-10,15,17H2,1-5H3,(H,23,24)/b12-11+,14-13+,19-16+ |
| Standard InChI Key | LSVMTGUPGAJFCN-UHFFFAOYSA-N |
| Isomeric SMILES | CC/C=C/C(CC)C/C(=C/C(CC)(CC(CC)(/C=C/C(=O)O)O)O)/CC |
| SMILES | CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
| Canonical SMILES | CCC=CC(CC)CC(=CC(CC)(CC(CC)(C=CC(=O)O)O)O)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator